

CAS number 20697-04-5 characterization

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)oxirane

CAS No.: 20697-04-5

Cat. No.: B1581207

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Title: Technical Monograph: Characterization and Utilization of **2-(3-Chlorophenyl)oxirane** (CAS 20697-04-5)[1]

Executive Summary **2-(3-Chlorophenyl)oxirane** (CAS 20697-04-5), frequently referred to as m-chlorostyrene oxide, is a pivotal chiral building block and a benchmark substrate for the kinetic evaluation of epoxide hydrolases (EHs).[1] Unlike its non-halogenated analogue styrene oxide, the presence of the electron-withdrawing chlorine atom at the meta position alters the electrophilicity of the oxirane ring, influencing both chemical reactivity and enzymatic binding affinity. This guide provides a rigorous technical framework for the synthesis, analytical characterization, and biological application of this compound, designed for researchers in biocatalysis and medicinal chemistry.

Physicochemical Profile

The following data consolidates the core physical properties required for experimental planning.

Property	Value / Description	Note
Chemical Name	2-(3-Chlorophenyl)oxirane	IUPAC
Molecular Formula	C ₈ H ₇ ClO	
Molecular Weight	154.59 g/mol	
Appearance	Colorless to pale yellow liquid	Oxidizes/darkens upon air exposure
Boiling Point	~214 °C (at 760 mmHg)	Often distilled under reduced pressure
Density	1.131 g/cm ³	Denser than water
Solubility	Soluble in DCM, EtOH, DMSO; sparingly in water	Hydrolyzes slowly in acidic aqueous media
Chirality	1 Stereocenter (C1)	Exists as (R) and (S) enantiomers

Synthesis & Production Strategies

While commercial sources exist, in-house synthesis is often required to ensure freshness or to introduce isotopic labels. Two primary routes are validated for laboratory scale.^[2]

Route A: The Corey-Chaykovsky Epoxidation (Recommended)

This method is preferred over direct oxidation of chlorostyrene because it avoids the handling of potentially unstable peroxides and yields fewer side products.

- Precursor: 3-Chlorobenzaldehyde.^[1]
- Reagents: Trimethylsulfonium iodide (Me₃SI), Sodium Hydride (NaH), DMSO.
- Mechanism: Formation of a sulfur ylide which attacks the carbonyl carbon, followed by ring closure and elimination of dimethyl sulfide.

- Critical Control Point: The reaction must be kept strictly anhydrous. Water quenches the ylide immediately.

Route B: Prilezhaev Oxidation[1]

- Precursor: 3-Chlorostyrene.[1]
- Reagent:m-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM).[1]
- Note: Requires careful workup to remove m-chlorobenzoic acid byproducts.[1]

Analytical Characterization

This section details the spectral fingerprints required to validate identity and purity.

A. Nuclear Magnetic Resonance (NMR)

The epoxide ring protons exhibit a characteristic "ABX" spin system, distinct from the aromatic signals.

¹H NMR (400 MHz, CDCl₃):

- δ 7.20 – 7.40 ppm (m, 4H): Aromatic protons. The meta-Cl substitution breaks the symmetry, creating a complex multiplet rather than a clean doublet/triplet pattern.
- δ 3.84 ppm (dd, J = 4.1, 2.6 Hz, 1H): The benzylic methine proton (H_a) on the epoxide ring.
- δ 3.15 ppm (dd, J = 5.5, 4.1 Hz, 1H): One of the methylene protons (H_b, cis to phenyl).
- δ 2.78 ppm (dd, J = 5.5, 2.6 Hz, 1H): The other methylene proton (H_c, trans to phenyl).

¹³C NMR (100 MHz, CDCl₃):

- Epoxide Carbons: Distinctive signals at ~51.8 ppm (CH₂) and ~52.5 ppm (CH).[1]
- Aromatic Carbons: Six signals in the 124–135 ppm range. The C-Cl carbon typically appears around 134.5 ppm.[1]

B. Chiral HPLC Method Development

Separation of the (R) and (S) enantiomers is critical for enzymatic assays.

- Column: Daicel Chiralcel OD-H or Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)).^[1]
- Mobile Phase: Hexane : Isopropanol (90:10 or 95:5 v/v).
- Flow Rate: 0.5 – 1.0 mL/min.
- Detection: UV @ 220 nm (End absorption) or 254 nm.
- Elution Order: typically (S) elutes before (R) on OD-H columns, but must be confirmed with pure standards.

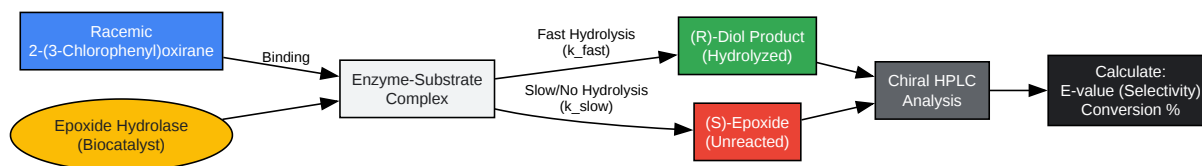
Biological Application: Epoxide Hydrolase Probe

CAS 20697-04-5 is a "gold standard" substrate for characterizing the enantioselectivity of Epoxide Hydrolases (EHs).^[1] The enzyme catalyzes the hydrolytic ring opening to form the vicinal diol.^[3]

Experimental Workflow: Kinetic Resolution Assay

- Substrate Prep: Dissolve **2-(3-chlorophenyl)oxirane** in DMSO (stock 100 mM).
- Incubation: Add substrate (final 1-5 mM) to phosphate buffer (pH 7.4) containing the enzyme (e.g., *Aspergillus niger* EH).^[3]
- Quenching: Extract with Ethyl Acetate at varying time points.
- Analysis: Analyze organic phase via Chiral HPLC to determine Conversion () and Enantiomeric Excess () and ().

Visualizing the Pathway The following diagram illustrates the kinetic resolution process and the analytical decision tree.



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Figure 1: Kinetic resolution workflow for Epoxide Hydrolase characterization using CAS 20697-04-5.

Safety & Stability Protocol

Hazard Identification:

- Alkylating Agent: Epoxides can react with DNA bases (guanine). Treat as a potential mutagen.
- Skin Sensitizer: Direct contact may cause contact dermatitis.

Handling Rules:

- Quenching Spills: Do not wipe with water alone. Use a solution of 5% sodium thiosulfate or glycine to nucleophilically open the ring and detoxify the compound before cleaning.
- Storage: Store at 2–8°C under Argon. Epoxides can polymerize or hydrolyze if exposed to moisture and Lewis acids.
- Waste: Segregate as halogenated organic waste.

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